2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H21N5O2, and it has a molecular weight of approximately 387.44 g/mol. This compound is notable for its structural features, which include a pyrano[3,2-c]pyridine core, an imidazole side chain, and various functional groups that contribute to its biological activity. It is classified as a pyridine derivative and is often studied for its pharmacological properties.
The synthesis of 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate carbonyl compounds with amines and subsequent cyclization to form the pyrano[3,2-c]pyridine structure.
Technical Details:
The molecular structure of 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be represented using several notations:
Structural Data:
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4
This structure reveals multiple functional groups that may interact with biological targets, enhancing its potential as a pharmaceutical agent.
The compound's reactivity can be explored through various chemical transformations:
Technical Details:
These reactions are typically characterized by monitoring changes in spectral data (e.g., NMR, IR) to confirm product formation and purity.
The mechanism of action for 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves interactions at the molecular level with specific biological targets:
Data Analysis:
In vitro studies often reveal binding affinities and inhibition constants that help quantify these interactions.
The physical and chemical properties of 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:
Physical Properties:
Chemical Properties:
This compound has several scientific uses:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4